molecular formula C11H12N2O3 B105657 (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid CAS No. 16008-59-6

(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid

Cat. No.: B105657
CAS No.: 16008-59-6
M. Wt: 220.22 g/mol
InChI Key: SFJCKRJKEWLPTL-MQWKRIRWSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Beta-3-Oxindolylalanine can be synthesized through several methods. One common approach involves the use of ketoreductase (KRED) biocatalyst enzymes . The process typically includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as an indole derivative.

    Reaction Conditions: The precursor undergoes a series of reactions, including oxidation and reduction, under controlled conditions.

    Catalysts: KRED enzymes are used to facilitate the reduction steps, ensuring high yield and selectivity.

Industrial Production Methods

In industrial settings, the production of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid often involves large-scale biocatalytic processes. These methods are designed to be efficient and economical, utilizing advanced biocatalysts to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Beta-3-Oxindolylalanine undergoes various chemical reactions, including:

    Reduction: Reduction reactions typically involve the addition of hydrogen atoms, converting oxindole derivatives back to their reduced forms.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.

    Catalysts: Metal catalysts such as palladium and platinum are often employed to facilitate these reactions.

Major Products

The major products formed from these reactions include various oxindole derivatives, which are of interest due to their potential biological activities .

Scientific Research Applications

Beta-3-Oxindolylalanine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Beta-3-Oxindolylalanine can be compared to other similar compounds, such as:

Properties

IUPAC Name

(2S)-2-amino-3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14/h1-4,7-8H,5,12H2,(H,13,14)(H,15,16)/t7?,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJCKRJKEWLPTL-MQWKRIRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C(=O)N2)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid
Reactant of Route 2
(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid
Reactant of Route 3
(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid
Reactant of Route 4
(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid
Reactant of Route 5
(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid
Reactant of Route 6
(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid

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